molecular formula C25H27FN2O3 B2509663 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898418-26-3

5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2509663
CAS No.: 898418-26-3
M. Wt: 422.5
InChI Key: AZOLZZWNCSTNML-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that features a pyranone core structure

Scientific Research Applications

5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps. One common approach is to start with the preparation of the pyranone core, followed by the introduction of the piperazine and dimethylphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new alkyl or halogen group.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3/c1-18-3-4-19(2)20(13-18)16-31-25-17-30-23(14-24(25)29)15-27-9-11-28(12-10-27)22-7-5-21(26)6-8-22/h3-8,13-14,17H,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOLZZWNCSTNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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